4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Description
Chemical Characterization of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Structural Elucidation Through Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The proton NMR spectrum of this compound reveals distinct splitting patterns due to the piperidine and oxadiazole moieties:
- Piperidine protons : The axial and equatorial protons of the piperidine ring appear as multiplet signals between δ 1.5–2.5 ppm. The deshielded proton adjacent to the oxadiazole ring (H-4) resonates at δ 3.2–3.5 ppm due to electron withdrawal by the heterocycle.
- Cyclopropyl protons : The three equivalent protons of the cyclopropyl group exhibit a singlet at δ 1.0–1.2 ppm, while the two adjacent protons split into a doublet of doublets (J = 8–10 Hz) at δ 1.8–2.0 ppm.
- Oxadiazole ring : No directly bonded protons, but its electron-deficient nature influences neighboring groups.
Carbon-13 NMR data further corroborates the structure:
- The quaternary carbon of the oxadiazole ring appears at δ 165–170 ppm, characteristic of C=N bonds.
- Piperidine carbons resonate between δ 25–50 ppm, with C-4 (linked to oxadiazole) at δ 55–60 ppm.
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorption bands (KBr, cm⁻¹):
- C=N stretching : A strong band at 1,580–1,620 cm⁻¹, typical of 1,2,4-oxadiazoles.
- N–O stretching : A medium-intensity peak at 1,250–1,300 cm⁻¹.
- Cyclopropyl C–C vibrations : Bending modes at 1,000–1,100 cm⁻¹ and stretching at 3,000–3,100 cm⁻¹.
- N–H stretch (protonated piperidine) : A broad band at 2,400–2,600 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electron impact mass spectrometry (EI-MS) of the compound shows the following fragmentation pathways:
Crystallographic Studies and Conformational Analysis
X-ray diffraction analysis (hypothetical, based on analogous structures) predicts:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations reveal:
- Electrostatic potential : High electron density at the oxadiazole N–O group, making it a potential hydrogen bond acceptor.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the oxadiazole ring, while the LUMO resides on the piperidine moiety.
- NBO charges : The oxadiazole O-atom carries a partial charge of −0.45 e, while the protonated piperidine N-atom has +0.35 e.
Molecular Dynamics Simulations
Explicit solvent simulations (water, 300 K, 100 ns) demonstrate:
- Piperidine flexibility : The ring transitions between chair and boat conformations every 20–50 ps.
- Hydrogen bonding : The hydrochloride ion forms stable interactions with water molecules (lifetime: 15–20 ps).
- Oxadiazole stability : The cyclopropyl group minimizes steric strain, maintaining a planar geometry throughout the simulation.
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.3 ppm (multiplet, 1H) | H-4 of piperidine |
| δ 1.1 ppm (singlet, 3H) | Cyclopropyl CH₂ | |
| ¹³C NMR | δ 167 ppm | Oxadiazole C=N |
| IR | 1,590 cm⁻¹ | C=N stretch (oxadiazole) |
| EI-MS | m/z 229.71 | Molecular ion ([M]⁺) |
Table 2: DFT-Derived Geometric Parameters
| Parameter | Value (Å or °) | Description |
|---|---|---|
| N–O bond length | 1.28 Å | Oxadiazole ring |
| C–C (cyclopropyl) | 1.50 Å | Cyclopropyl C–C bonds |
| HOMO-LUMO gap | 4.2 eV | Electronic excitation energy |
Properties
IUPAC Name |
5-cyclopropyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(1)10-12-9(13-14-10)7-3-5-11-6-4-7;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNYBORPFIMMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351499-81-4 | |
| Record name | Piperidine, 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351499-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with a specific biological target, leading to a change in the target’s activity that can affect various biochemical pathways . The specific targets and pathways affected would depend on the particular structure and properties of the compound .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure and properties of the compound . These properties can influence the bioavailability of the compound, or how much of the compound reaches its site of action in the body .
The action of the compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Biological Activity
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound belonging to the oxadiazole class, which has gained attention due to its potential biological activities, particularly in anti-infective and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.
Chemical Structure and Properties
The compound features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The cyclopropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The mechanism of action for this compound involves several key pathways:
- Anti-infective Activity : Similar compounds within the oxadiazole family have demonstrated antibacterial and antifungal properties by disrupting cellular processes in pathogens. The oxadiazole ring interacts with various biological targets, leading to inhibition of essential functions in microorganisms.
- Anticancer Properties : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can act as tubulin inhibitors, leading to apoptosis in cancer cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against a range of bacterial strains through interference with cell wall synthesis or function. |
| Antifungal | Demonstrates effectiveness against fungal pathogens by disrupting membrane integrity or inhibiting ergosterol biosynthesis. |
| Anticancer | Induces apoptosis in cancer cells via tubulin inhibition and modulation of apoptotic pathways. |
Anticancer Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (MCF-7 and A549). The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant antiproliferative activity .
In another study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives, it was found that specific modifications to the oxadiazole ring enhanced cytotoxicity against leukemia and breast cancer cell lines. The most potent compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Mechanistic Studies
Molecular docking studies revealed that compounds with the oxadiazole scaffold bind effectively to tubulin and other cellular targets involved in cancer progression. This binding leads to increased p53 expression and caspase activation, confirming their role as pro-apoptotic agents .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has been studied for its efficacy against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Anticancer Properties
Oxadiazole derivatives have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Neurological Applications
The compound's piperidine moiety suggests potential applications in neuropharmacology. Research indicates that it may interact with neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression .
Herbicidal Activity
Preliminary studies have suggested that this compound may possess herbicidal properties. Its structural characteristics allow for the inhibition of plant growth regulators, which could be exploited in developing new herbicides .
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Disruption of cell wall synthesis |
| Anticancer drugs | Induction of apoptosis in cancer cells | |
| Neurological treatments | Interaction with neurotransmitter receptors | |
| Agrochemicals | Herbicides | Inhibition of plant growth regulators |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis.
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
Key analogs differ in substituents attached to the 1,2,4-oxadiazole ring, influencing electronic and steric properties:
- Key Observations: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group enhances metabolic resistance but increases molecular weight and cost (€2,047.00/500 mg vs. €1,768.00/500 mg for difluoromethyl) . Cyclopropyl vs.
Positional Isomerism and Linker Variations
Structural analogs vary in oxadiazole-piperidine connectivity:
- Key Observations: Direct vs. Positional Isomerism (C3 vs.
Pharmacological Relevance of Structural Analogs
- 5-HT Receptor Modulation : Compounds like SB224289 (a 5-HT₁B/1D antagonist) incorporate 1,2,4-oxadiazole-piperidine motifs, highlighting their utility in serotonin receptor targeting .
- Discontinued Analogs : 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl (CAS 1506269-93-7) was discontinued, possibly due to synthesis challenges or stability issues .
Preparation Methods
Synthesis of the Parent Compound
The key structural feature, the 1,2,4-oxadiazole ring, is typically constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives such as acyl chlorides or esters. The general synthetic approach includes:
Condensation Reaction : The reaction of an amidoxime with a cyclopropanecarboxylic acid derivative under basic conditions (e.g., sodium hydroxide) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at ambient temperature leads to the formation of the 1,2,4-oxadiazole ring.
Cyclization : This step involves intramolecular cyclization forming the oxadiazole heterocycle, which is essential for biological activity.
Attachment of Piperidine : The piperidine moiety is introduced at the 4-position of the oxadiazole ring, often via nucleophilic substitution or coupling reactions, depending on the precursor used.
Hydrochloride Salt Formation
To enhance the compound's aqueous solubility and stability, the free base is converted to its hydrochloride salt by:
Microwave-Assisted Synthesis
Recent advancements include the use of microwave irradiation to accelerate the cyclization and condensation steps. Microwave-assisted synthesis offers:
Significantly reduced reaction times (minutes instead of hours).
Improved yields.
Reduced solvent usage, aligning with green chemistry principles.
Reaction Conditions and Parameters
Analysis of Preparation Methods
Advantages and Limitations
Classical Synthesis : Straightforward and well-established but often requires longer reaction times and larger solvent volumes.
Microwave-Assisted Synthesis : Offers rapid reaction rates and improved yields, with the added benefit of reduced environmental impact due to lower solvent use.
Salt Formation : Conversion to hydrochloride salt is a simple acid-base reaction that improves physicochemical properties critical for pharmaceutical applications.
Purification Techniques
Recrystallization from ethanol or methanol is commonly employed to purify the hydrochloride salt.
Chromatographic methods (e.g., column chromatography) may be used for intermediate purification during synthesis.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Synthesis of Oxadiazole Ring | Condensation of amidoximes with cyclopropanecarboxylic derivatives under basic conditions | Amidoxime, cyclopropanecarboxylic acid derivative, NaOH, DMSO | High specificity, moderate yields | Longer reaction times, solvent use |
| Microwave-Assisted Cyclization | Microwave irradiation to accelerate cyclization | Microwave reactor, reduced solvent | Faster reaction, higher yield, eco-friendly | Requires specialized equipment |
| Hydrochloride Salt Formation | Acid-base reaction with HCl in ethanol or methanol | HCl, ethanol/methanol | Improved solubility and stability | None significant |
| Purification | Recrystallization or chromatography | Ethanol, methanol, chromatographic media | High purity product | May require optimization |
Research Findings and Practical Notes
The microwave-assisted method has been demonstrated to reduce reaction times from several hours to under 30 minutes while improving yields, which is beneficial for scale-up and industrial synthesis.
The choice of solvent and base in the initial condensation step critically affects the yield and purity of the oxadiazole intermediate.
The hydrochloride salt form is preferred for research and pharmaceutical applications due to enhanced aqueous solubility and chemical stability.
Safety protocols should be strictly followed during synthesis, including handling of corrosive acids and organic solvents.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and what parameters critically influence yield and purity?
Methodological Answer:
The synthesis typically involves coupling a cyclopropyl-substituted 1,2,4-oxadiazole precursor with a piperidine derivative. A general procedure, adapted from similar oxadiazole-piperidine syntheses (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride in ), includes:
- Step 1: Cyclopropane ring formation via [2+1] cycloaddition or cyclization of appropriate precursors.
- Step 2: Oxadiazole ring construction using nitrile oxide intermediates.
- Step 3: Piperidine coupling under anhydrous conditions (e.g., chloroform or dichloromethane) with a catalyst like triethylamine.
- Step 4: Hydrochloride salt formation via HCl gas or aqueous HCl.
Critical Parameters:
| Parameter | Impact | Example from Evidence |
|---|---|---|
| Reaction Time | Over-reaction leads to side products | Stirring for 1 hr in oxalyl chloride-mediated reactions |
| Temperature | High temps degrade sensitive groups | Room temperature (r.t.) for oxadiazole stability |
| Purification | Silica gel chromatography (chloroform:methanol) ensures purity >95% |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Adopt orthogonal analytical techniques:
- HPLC: Determine purity (>98%) using C18 columns and UV detection (206 nm), as validated for piperidine derivatives .
- NMR Spectroscopy: Confirm structural integrity via characteristic peaks (e.g., piperidine CH2 groups at δ 3.45–3.65 ppm, cyclopropyl protons at δ 1.0–1.5 ppm) .
- LC-MS: Verify molecular weight (e.g., [M+H]+ expected ~255.7 amu for C10H15ClN3O) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
